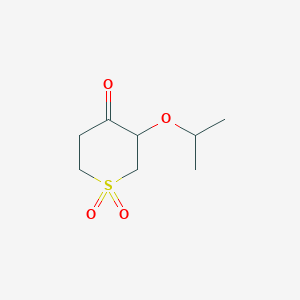![molecular formula C19H20N2O6 B13202718 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid moiety. Its molecular formula is C18H21NO6, and it has a molecular weight of 347.36 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, including the protection of amino groups, nitration, and coupling reactions. One common synthetic route starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by nitration of the aromatic ring to introduce the nitro group. The final step involves coupling the protected amino acid with the nitrated aromatic compound under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反应分析
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst for hydrogenolysis.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: Amino derivative.
Hydrogenolysis of Benzyloxycarbonyl Group: Free amino acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The benzyloxycarbonyl group serves as a protective group that can be removed under specific conditions to reveal the active amino group. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological pathways.
相似化合物的比较
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the nitrophenyl group, making it less versatile in certain reactions.
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylpropanoic acid:
3-{[(Benzyloxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid: Similar structure but without the dimethyl substitution, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications in scientific research.
属性
分子式 |
C19H20N2O6 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(3-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-9-6-10-15(11-14)21(25)26)20-18(24)27-12-13-7-4-3-5-8-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23) |
InChI 键 |
PEDBUQCKTVKDFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


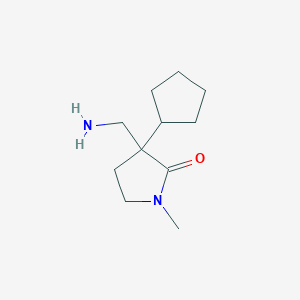
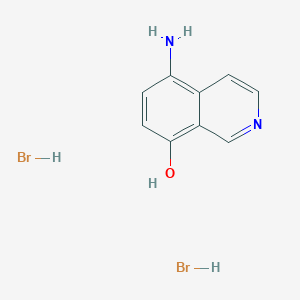
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)

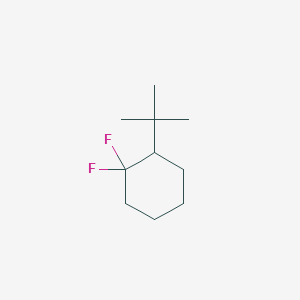

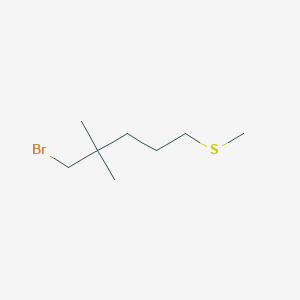

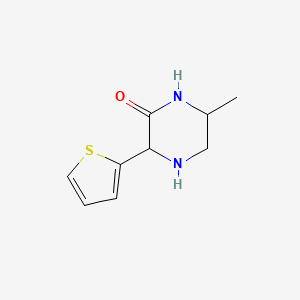

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
